molecular formula C24H29N3O5 B14169574 N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide CAS No. 956780-07-7

N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide

Cat. No.: B14169574
CAS No.: 956780-07-7
M. Wt: 439.5 g/mol
InChI Key: CVNLJFRJWDBDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide is a complex organic compound that features a unique combination of an imidazole ring and a pyranochromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the pyranochromene moiety through a series of condensation and cyclization reactions. Common reagents used in these steps include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole and pyranochromene rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the pyranochromene structure can interact with various biological pathways, modulating cellular responses. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4-dimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide
  • N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)propionamide

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

956780-07-7

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C24H29N3O5/c1-15-16(2)23(29)31-22-17-6-7-24(3,4)32-18(17)12-19(21(15)22)30-13-20(28)26-8-5-10-27-11-9-25-14-27/h9,11-12,14H,5-8,10,13H2,1-4H3,(H,26,28)

InChI Key

CVNLJFRJWDBDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCCN4C=CN=C4)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.